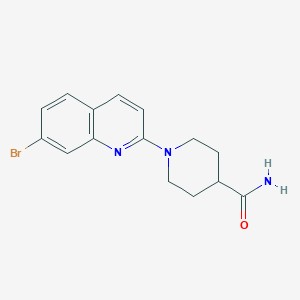

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide

Description

1-(7-Bromoquinolin-2-yl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked to a 7-bromoquinoline moiety.

Properties

IUPAC Name |

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O/c16-12-3-1-10-2-4-14(18-13(10)9-12)19-7-5-11(6-8-19)15(17)20/h1-4,9,11H,5-8H2,(H2,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYVSSNAMKUGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC(=C3)Br)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.

Piperidine Introduction: The brominated quinoline is reacted with piperidine in the presence of a suitable base to form the desired piperidine-quinoline intermediate.

Carboxamide Formation: Finally, the intermediate is converted to the carboxamide derivative using reagents such as isocyanates or carbamoyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

1-(7-Bromoquinolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide exhibits promising anticancer properties. Studies have focused on its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds, including this particular compound, showed significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. The quinoline structure is known for its antibacterial properties, which may be enhanced by the piperidine moiety.

Research Findings: A recent investigation revealed that this compound displayed inhibitory activity against Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention in the field of neuropharmacology. It is hypothesized that the compound may protect neuronal cells from oxidative stress and apoptosis.

Clinical Relevance: Experimental models have shown that compounds with similar structures can mitigate neurodegenerative processes, suggesting that this compound may offer therapeutic benefits in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the compound may inhibit enzymes such as topoisomerases or kinases, disrupting cellular processes and leading to cell death . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Key Observations:

- Antiviral Potential: Analogs like DPCC () and ZINC02123811 () demonstrate that piperidine-4-carboxamide derivatives can inhibit viral proteases or replication, suggesting the target compound may share similar mechanisms .

- Activity vs. Selectivity: While the benzimidazole analog () has moderate activity (IC50 = 60.8 nM), its selectivity may differ from bromoquinoline-containing derivatives due to electronic and steric variations .

Key Observations:

- Synthetic Efficiency: Yields for piperidine-4-carboxamide derivatives vary widely (e.g., 10–80% in ), influenced by substituent complexity. The bromoquinoline group may require specialized coupling conditions .

- Purity and Characterization : Most analogs are validated via NMR, MS, and HPLC (e.g., ), ensuring structural fidelity .

- Therapeutic Limitations: Benzoic acid derivatives () show weak antimicrobial activity, underscoring the need for optimized substituents like bromoquinoline to enhance potency .

Structure-Activity Relationship (SAR) Trends

- Aromatic vs. Heterocyclic Groups: Quinoline and naphthalene () enhance hydrophobic interactions, while pyridyl or benzimidazole groups () may improve solubility .

- Halogen Effects : Bromine in the target compound could improve binding affinity compared to chlorine () or fluorine () due to stronger halogen bonding .

- Amide Linker : The carboxamide group is critical for hydrogen bonding with target proteins, as seen in SARS-CoV-2 Mpro inhibitors () .

Biological Activity

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound consists of a quinoline ring substituted with a bromine atom and a piperidine moiety with a carboxamide functional group. Its chemical formula is C13H12BrN3O, and it has a molecular weight of 305.16 g/mol.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Kinase Inhibition : Many quinoline derivatives are known to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, studies have shown that certain piperidine derivatives can selectively inhibit PKB (Protein Kinase B), impacting cancer cell proliferation and survival .

- Antimycobacterial Activity : The compound has been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. This activity is particularly relevant given the global burden of tuberculosis .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antimycobacterial Activity

A study evaluated the efficacy of various quinoline derivatives against multiple strains of mycobacteria. Among these, this compound displayed higher activity than traditional treatments like isoniazid, indicating its potential as an alternative therapeutic agent .

Anticancer Properties

In vivo studies have shown that derivatives similar to this compound effectively inhibited the growth of human tumor xenografts in nude mice. These compounds modulated biomarkers associated with PKB signaling pathways, highlighting their potential for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural components. Key findings from SAR studies include:

Q & A

Q. How to reconcile discrepancies in IC₅₀ values across different assay platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.